6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde 6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 175277-56-2
VCID: VC20908600
InChI: InChI=1S/C13H7F3N2OS2/c14-13(15,16)8-2-1-3-9(6-8)21-11-10(7-19)18-4-5-20-12(18)17-11/h1-7H
SMILES: C1=CC(=CC(=C1)SC2=C(N3C=CSC3=N2)C=O)C(F)(F)F
Molecular Formula: C13H7F3N2OS2
Molecular Weight: 328.3 g/mol

6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde

CAS No.: 175277-56-2

Cat. No.: VC20908600

Molecular Formula: C13H7F3N2OS2

Molecular Weight: 328.3 g/mol

* For research use only. Not for human or veterinary use.

6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde - 175277-56-2

Specification

CAS No. 175277-56-2
Molecular Formula C13H7F3N2OS2
Molecular Weight 328.3 g/mol
IUPAC Name 6-[3-(trifluoromethyl)phenyl]sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Standard InChI InChI=1S/C13H7F3N2OS2/c14-13(15,16)8-2-1-3-9(6-8)21-11-10(7-19)18-4-5-20-12(18)17-11/h1-7H
Standard InChI Key QAONKFBVSURDOH-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)SC2=C(N3C=CSC3=N2)C=O)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)SC2=C(N3C=CSC3=N2)C=O)C(F)(F)F

Introduction

Chemical Identity and Nomenclature

Primary Identifiers

Identifier TypeValue
CAS Registry Number175277-56-2
PubChem CID2778851
DSSTox Substance IDDTXSID20381161
Wikidata IDQ82171819
Creation Date in PubChem2005-07-19
Last Modification Date2025-02-15
The CAS Registry Number serves as the primary international identifier for this compound, providing a standardized reference that facilitates cross-database searches and literature reviews . The compound has been registered in multiple chemical databases, with its PubChem record showing recent updates, indicating ongoing interest in this molecular structure .

Structural Nomenclature

The compound's nomenclature follows standardized chemical naming conventions that precisely describe its structural components and arrangement.
Table 2: Nomenclature Details

Nomenclature TypeRepresentation
IUPAC Name6-[3-(trifluoromethyl)phenyl]sulfanylimidazo[2,1-b] thiazole-5-carbaldehyde
InChIInChI=1S/C13H7F3N2OS2/c14-13(15,16)8-2-1-3-9(6-8)21-11-10(7-19)18-4-5-20-12(18)17-11/h1-7H
InChIKeyQAONKFBVSURDOH-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)SC2=C(N3C=CSC3=N2)C=O)C(F)(F)F
The IUPAC name accurately describes the molecular structure, indicating a central imidazo[2,1-b]thiazole core with a carbaldehyde group at position 5 and a 3-(trifluoromethyl)phenylthio substituent at position 6 . The InChI and SMILES notations provide machine-readable representations of the structure that facilitate computational analyses and database searching .

Synonyms and Alternative Names

The compound is known by several alternative names in scientific literature and commercial catalogs:

  • 6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde

  • 6-([3-(TRIFLUOROMETHYL)PHENYL]SULFANYL)IMIDAZO[2,1-B] THIAZOLE-5-CARBALDEHYDE

  • 6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo-[2,1-b] thiazole-5-carbaldehyde

  • 6-[3-(Trifluoromethyl)phenylthio]imidazo[2,1-b] thiazole-5-carboxaldehyde

  • Trifluoromethylphenylthioimidazothiazolecarboxaldehyde
    These variations in nomenclature reflect different naming conventions and formats used by various chemical databases, manufacturers, and research publications. The most commonly used commercial designation appears to be "6-[3-(Trifluoromethyl)phenylthio]imidazo[2,1-b] thiazole-5-carboxaldehyde" .

Structural and Molecular Properties

Molecular Structure

The structure of 6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde consists of several key structural elements:

  • A fused heterocyclic imidazo[2,1-b]thiazole ring system serving as the core structure

  • A 3-(trifluoromethyl)phenyl group attached via a sulfur atom (thioether linkage)

  • A carbaldehyde (CHO) functional group at position 5 of the heterocyclic core

  • A trifluoromethyl (-CF3) substituent on the phenyl ring
    This arrangement creates a molecule with distinct regions of electron density and multiple potential sites for chemical interactions. The presence of the trifluoromethyl group significantly influences the electronic properties of the attached phenyl ring, while the carbaldehyde group provides a reactive site for further chemical transformations .

Molecular Formula and Weight

The molecular composition of the compound provides fundamental information about its atomic constituents and physical properties.
Table 3: Molecular Composition

PropertyValue
Molecular FormulaC13H7F3N2OS2
Molecular Weight328.3 g/mol
Exact Mass327.99518968 Da
The formula indicates that the molecule contains 13 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms . This composition contributes to its relatively high molecular weight and influences its physical properties and chemical behavior.

Structural Characteristics

Several key structural features define the physicochemical properties and potential reactivity of this compound:
Table 4: Key Structural Parameters

ParameterValue
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count7
Rotatable Bond Count3
XLogP3-AA4.9
The absence of hydrogen bond donors and the presence of seven hydrogen bond acceptors create an asymmetric profile for intermolecular interactions . The three rotatable bonds provide conformational flexibility that may be significant for potential binding interactions with biological targets . The relatively high XLogP3-AA value of 4.9 indicates substantial lipophilicity, suggesting good membrane permeability but potentially limited water solubility .

Physical and Chemical Properties

Thermodynamic Properties

The compound exhibits specific thermodynamic properties that influence its physical behavior and handling characteristics.
Table 5: Thermodynamic Properties

PropertyValueDetermination Method
Melting Point90°CExperimental
Density1.54±0.1 g/cm³Predicted
The melting point of 90°C indicates a solid state at room temperature and provides important information for handling and storage considerations . The predicted density of 1.54±0.1 g/cm³ is consistent with other aromatic heterocyclic compounds containing heteroatoms and halogen substituents .

Chemical Reactivity

The chemical reactivity of 6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde is determined by its functional groups and electronic structure. Several key reactive sites can be identified:

  • The aldehyde group at position 5 is highly reactive toward nucleophiles and can participate in condensation reactions, aldol additions, and reductions.

  • The thioether linkage connecting the trifluoromethylphenyl group to the heterocyclic system can undergo oxidation to sulfoxides or sulfones.

  • The nitrogen atoms in the imidazo[2,1-b]thiazole system can function as weak bases and potential coordination sites for metal ions.

  • The trifluoromethyl group introduces electronic effects that influence the reactivity of the phenyl ring through its strong electron-withdrawing character.
    These reactive centers make the compound potentially valuable as a synthetic intermediate for preparing more complex structures with specific functional properties.

Acid-Base Properties

The compound has a predicted pKa value of 1.59±0.40, indicating moderate acidity . This acidity likely stems from the heterocyclic nitrogen atoms within the imidazo[2,1-b]thiazole system, influenced by the electron-withdrawing effects of the trifluoromethyl group. This property affects its solubility in different pH environments and its potential interactions with basic or acidic substances.

Classification ParameterDesignation
Hazard ClassIRRITANT
Hazard CodeXi
Risk Statements36/37/38
Safety Statements26-36/37/39
HS Code (Harmonized System)2934999090
The compound is classified as an irritant (Xi) with specific risk statements (36/37/38) indicating potential irritation to eyes, respiratory system, and skin . This classification is typical for many heterocyclic compounds with similar structural features.
SupplierProduct NumberPurityPackage SizePrice (as of 2021)
ApolloscientificPC950197%1g$531
SynQuest Laboratories8H66-3-9597%1g$586
Matrix Scientific045549>95%1g$603
The relatively high price points ($531-$603 per gram) indicate that this compound is positioned as a specialty research chemical rather than a bulk industrial material . The consistent availability from multiple suppliers suggests ongoing demand, likely from research laboratories focused on heterocyclic chemistry, medicinal chemistry, or related fields.

Related Compounds

The structural core of 6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde is shared by several related compounds that appear in chemical databases and research literature:

  • 3-Methyl-6-[2-(trifluoromethyl)phenyl]imidazo[2,1-b] thiazole-5-carbaldehyde – A structural analog with a different substitution pattern .

  • 6-(((3-(Trifluoromethyl)phenyl)methyl)thio)imidazo(2,1-b)thiazole-5-carbonitrile – A related structure containing a nitrile group instead of the aldehyde functionality . These structural relatives further illustrate the versatility of the imidazo[2,1-b]thiazole scaffold and its amenability to various substitution patterns and functional group modifications.

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